molecular formula C22H17ClN2O2 B11281319 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Cat. No.: B11281319
M. Wt: 376.8 g/mol
InChI Key: JFOZEZRLLPTSNA-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using BF3·Et2O as a catalyst in 1,4-dioxane at reflux .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that can be optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide

InChI

InChI=1S/C22H17ClN2O2/c1-13-4-3-5-15(10-13)21(26)24-18-11-16(7-6-14(18)2)22-25-19-12-17(23)8-9-20(19)27-22/h3-12H,1-2H3,(H,24,26)

InChI Key

JFOZEZRLLPTSNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C

Origin of Product

United States

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